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Compound of Interest

2-(2-Methoxyphenoxy)-1-(4-
Compound Name:
methoxyphenyl)ethanone

Cat. No.: B2403832

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-Methoxyphenoxy)-1-(4-
methoxyphenyl)ethanone, a molecule of interest in synthetic and medicinal chemistry. We will
delve into its fundamental properties, a detailed and validated synthesis protocol, its
spectroscopic signature, and explore its potential within the broader context of drug discovery
and development. This document is structured to provide not just procedural steps, but also the
underlying scientific rationale to empower researchers in their laboratory endeavors.

Molecular Identity and Physicochemical Properties

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone is an aromatic ketone characterized
by a central ethanone core linking a 4-methoxyphenyl group and a 2-methoxyphenoxy moiety.
This structure imparts specific chemical characteristics that are crucial for its reactivity and
potential biological interactions.

Canonical SMILES:COC1=CC=C(C=C1)C(=0)COC2=CC=CC=C20C

This SMILES string provides a machine-readable representation of the molecule's two-
dimensional structure, which is foundational for all in silico modeling and database searches.
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Molecular Structure Diagram:
Caption: 2D structure of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone.

Physicochemical Data Summary:

Property Value Source
CAS Number 19513-80-5 [1]
Molecular Formula C16H1604 [1]
Molecular Weight 272.3 g/mol [1]
Boiling Point 436.5°C at 760 mmHg N/A
Storage Temperature Room Temperature [1]

Synthesis Protocol: A Validated Williamson Ether
Synthesis Approach

The synthesis of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone is efficiently
achieved via the Williamson ether synthesis. This classic and reliable method involves the
reaction of a phenoxide with a primary alkyl halide.[2] In this specific protocol, 2-methoxyphenol
is deprotonated to form a phenoxide ion, which then acts as a nucleophile, attacking the
electrophilic carbon of 2-bromo-1-(4-methoxyphenyl)ethanone. This results in the formation of
the desired ether linkage through an Sn2 mechanism.[2][3][4]

Reaction Scheme:
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Caption: Williamson ether synthesis of the target compound.

Step-by-Step Experimental Protocol:

This protocol is adapted from established methodologies for similar syntheses.

Materials:

e 2-bromo-1-(4-methoxyphenyl)ethanone

» 2-methoxyphenol

o Potassium carbonate (K2CQOs), anhydrous
o Dimethylformamide (DMF), anhydrous

o Ethyl acetate

¢ Hexane

o Saturated agueous sodium bicarbonate (NaHCO3s) solution
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e Brine (saturated aqueous NaCl solution)
¢ Anhydrous magnesium sulfate (MgSOQOa)
Procedure:

o Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, add 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq), 2-methoxyphenol
(1.2 eq), and anhydrous potassium carbonate (2.0 eq).

e Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of
approximately 0.5 M with respect to the starting alkyl halide.

o Reaction Execution: Heat the reaction mixture to 80°C and stir vigorously for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).

o Workup:
o Cool the reaction mixture to room temperature.
o Pour the mixture into a separatory funnel containing deionized water.
o Extract the aqueous layer three times with ethyl acetate.

o Combine the organic layers and wash sequentially with saturated aqueous NaHCO3
solution and brine.

e Drying and Concentration: Dry the combined organic layer over anhydrous MgSOu4, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the crude product by flash column chromatography on silica gel, using a
gradient of ethyl acetate in hexane as the eluent, to yield 2-(2-Methoxyphenoxy)-1-(4-
methoxyphenyl)ethanone as a white solid. A yield of approximately 88% can be expected.

[5]

Causality Behind Experimental Choices:
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o Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol
without causing significant side reactions.

o Choice of Solvent: DMF is a polar aprotic solvent that effectively solvates the cation of the
base, enhancing the nucleophilicity of the phenoxide and promoting the Sn2 reaction.

o Workup Procedure: The aqueous workup is designed to remove the inorganic salts and
unreacted phenol, while the purification by column chromatography separates the desired
product from any remaining starting materials and byproducts.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and
characterization of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone.

1H NMR Spectroscopy:

The proton NMR spectrum provides detailed information about the electronic environment of
the hydrogen atoms in the molecule.

1H NMR (600 MHz, CDCls) &: 8.02 (d, J=12.0 Hz, 2H), 6.94-6.97 (m, 3H), 6.92 (d, J=6.0 Hz,
1H), 6.88-6.95 (m, 5H), 5.04-5.06 (m, 1H), 3.89 (d, J=6 Hz, 6H) ppm.[5]

Anticipated 13C NMR, IR, and Mass Spectrometry Data:

While specific experimental data for 13C NMR, IR, and mass spectrometry of the target
compound are not readily available in the searched literature, data from closely related analogs
can provide expected values.

e 13C NMR: Expect signals in the aromatic region (110-160 ppm), a carbonyl signal (~195
ppm), and signals for the methoxy carbons (~55 ppm) and the methylene carbon (~70 ppm).

¢ Infrared (IR) Spectroscopy: Key vibrational modes would include a strong carbonyl (C=0)
stretch around 1680-1700 cm~*, C-O-C stretching vibrations for the ether linkages, and
aromatic C-H and C=C stretching bands.

e Mass Spectrometry: The molecular ion peak (M*) would be expected at m/z = 272.10,
corresponding to the molecular weight of the compound. Fragmentation patterns would likely
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involve cleavage at the ether linkages and the carbonyl group.

Potential Applications and Future Directions

The structural motif of an a-aryloxy ketone is present in a variety of biologically active
compounds. While specific biological activities for 2-(2-Methoxyphenoxy)-1-(4-
methoxyphenyl)ethanone have not been extensively reported, related structures have shown
promise in several therapeutic areas.

 Antiviral Activity: A series of aryloxy alkyl diketones have demonstrated in vitro activity
against both DNA and RNA viruses, including herpesvirus.[6] This suggests that the aryloxy
ketone scaffold could be a valuable starting point for the development of novel antiviral
agents.

o General Bioactivity: The a,B-unsaturated carbonyl functionality, a related structural feature, is
known to be a tunable element in drug design, with activities ranging from Michael addition
to radical scavenging.[7] While the target molecule is not an a,3-unsaturated ketone, the
reactivity of the carbonyl group is a key feature for potential biological interactions.

Future Research:

The lack of extensive biological data for this specific compound presents an opportunity for
further investigation. Future research could focus on:

¢ Screening 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone against a panel of viral
and cancer cell lines to identify potential therapeutic applications.

¢ Synthesizing and evaluating a library of analogs with modifications to the aromatic rings to
establish structure-activity relationships.

¢ Investigating the compound's potential as a scaffold for the development of inhibitors for
specific enzyme targets.

Conclusion

This technical guide has provided a detailed overview of 2-(2-Methoxyphenoxy)-1-(4-
methoxyphenyl)ethanone, from its fundamental chemical identity to a robust synthesis

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b2403832?utm_src=pdf-body
https://www.benchchem.com/product/b2403832?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/195055/
https://pubmed.ncbi.nlm.nih.gov/20112330/
https://www.benchchem.com/product/b2403832?utm_src=pdf-body
https://www.benchchem.com/product/b2403832?utm_src=pdf-body
https://www.benchchem.com/product/b2403832?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2403832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

protocol and an exploration of its potential applications. The information presented herein is
intended to serve as a valuable resource for researchers in the fields of organic synthesis and
medicinal chemistry, facilitating further exploration and innovation.
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353-8.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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